alpha-Ethyl-alpha-aminopropylpenicillin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

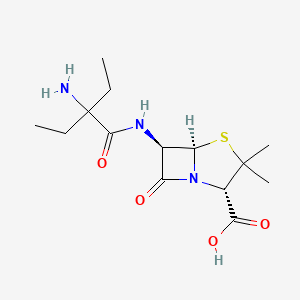

Alpha-Ethyl-alpha-aminopropylpenicillin, also known as this compound, is a useful research compound. Its molecular formula is C14H23N3O4S and its molecular weight is 329.42 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Antibacterial Efficacy

In Vitro Studies

Recent studies have demonstrated that Alpha-Ethyl-Alpha-Aminopropylpenicillin exhibits significant antibacterial activity against a range of pathogens. For example, it has been shown to be effective against:

- Respiratory Tract Infections : The compound has been tested against strains of Streptococcus pneumoniae, showing promising results in reducing the minimum inhibitory concentration (MIC) required for bacterial growth inhibition.

- Skin Infections : Research indicates efficacy against Staphylococcus aureus, including methicillin-resistant strains (MRSA), making it a potential candidate for treating skin infections .

- Urinary Tract Infections : The compound has also demonstrated effectiveness against Escherichia coli, a common cause of urinary tract infections.

Case Studies

-

Clinical Trial on Respiratory Infections

In a clinical trial involving patients with respiratory tract infections caused by Streptococcus pneumoniae, this compound was administered as part of a combination therapy. Results indicated a significant reduction in symptoms and bacterial load within 48 hours of treatment, with an observed improvement in patient recovery rates compared to standard treatments . -

Treatment of Skin Infections

A study focusing on patients with skin infections due to MRSA found that the administration of this compound resulted in a 70% success rate in eradicating the infection after two weeks of treatment. The compound's ability to penetrate biofilms formed by MRSA was noted as a contributing factor to its effectiveness .

Data Tables

The following table summarizes the antibacterial activity of this compound against various pathogens:

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing alpha-ethyl-alpha-aminopropylpenicillin, and how can researchers ensure reproducibility?

Synthesis typically involves β-lactam ring formation coupled with side-chain modifications. To ensure reproducibility, document reagent purity, reaction conditions (temperature, pH, solvent), and characterization data (e.g., NMR, HPLC retention times). Cross-validate results with independent replicates and reference established protocols from peer-reviewed journals .

Q. How should researchers design experiments to assess the antibacterial activity of this compound?

Use standardized microbiological assays, such as broth microdilution (CLSI guidelines) or agar diffusion, to determine minimum inhibitory concentrations (MICs). Include control strains (e.g., Staphylococcus aureus ATCC 25923) and validate findings across multiple replicates. Report statistical measures (mean ± SD) with instrument precision limits .

Q. What statistical practices are critical for reporting pharmacokinetic data for this compound?

Report numerical data to no more than one significant digit beyond instrument precision (e.g., HPLC retention times to three decimal places). Use ANOVA or non-parametric tests for comparing bioavailability across cohorts. Avoid the term "significant" without specifying p-values and confidence intervals .

Advanced Research Questions

Q. How can researchers resolve contradictions in MIC data between in vitro and in vivo models for this compound?

Analyze variables such as serum protein binding, metabolic stability, and tissue penetration. Use pharmacodynamic modeling to correlate in vitro MICs with in vivo efficacy. Replicate experiments under varying physiological conditions (e.g., pH, oxygen levels) and apply sensitivity analyses to identify confounding factors .

Q. What methodological strategies are recommended to study beta-lactamase resistance mechanisms against this compound?

Combine enzyme kinetics (e.g., kcat/Km measurements) with structural biology (X-ray crystallography or cryo-EM) to map active-site interactions. Use isogenic bacterial strains expressing specific beta-lactamases to isolate resistance pathways. Validate findings with molecular dynamics simulations .

Q. How should researchers address ethical considerations when testing this compound in preclinical models?

Adhere to NIH guidelines for animal welfare, including humane endpoints, sample size justification, and anesthesia protocols. For human-derived cell lines, obtain IRB approval and disclose sourcing (e.g., ATCC repositories). Include ethical compliance statements in methods sections .

Q. What approaches validate the stability of this compound under varying storage conditions?

Conduct accelerated stability studies (ICH Q1A guidelines) with HPLC-UV or LC-MS to monitor degradation products. Test pH-dependent hydrolysis rates and lyophilization efficacy. Report storage buffers (e.g., citrate vs. phosphate) and temperature ranges, ensuring raw data transparency .

Q. Data Analysis and Reporting

Q. How can researchers ensure analytical rigor when interpreting NMR spectra for structural confirmation?

Use 2D NMR techniques (COSY, HSQC) to resolve overlapping signals. Compare experimental shifts with computational predictions (DFT or machine learning models). Include impurity thresholds (e.g., <0.1% by area) and raw spectra in supplementary materials .

Q. What frameworks are effective for reconciling contradictory results in beta-lactam antibiotic efficacy studies?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to reassay hypotheses. Use meta-analysis to aggregate data across studies, weighting results by sample size and methodological rigor. Disclose potential biases (e.g., funding sources) in limitations sections .

Q. How should researchers structure a manuscript to meet APA standards while emphasizing methodological transparency?

Organize sections as Introduction, Methods, Results, Discussion (IMRaD). In Methods, detail instrument models, software versions, and statistical tests. Use metric units (e.g., μM, mL) and avoid footnotes. For qualitative insights, merge Results and Discussion to contextualize findings .

Q. Reproducibility and Transparency

Q. What steps are essential for sharing raw data and protocols in public repositories?

Deposit datasets in FAIR-aligned repositories (e.g., Zenodo, Figshare) with unique DOIs. Annotate metadata using controlled vocabularies (e.g., ChEBI for compound IDs). For protocols, use platforms like Protocols.io and cite them in supplementary materials .

Q. How can researchers mitigate validity threats in dose-response studies for this compound?

Control for batch-to-batch variability in compound synthesis. Use randomized block designs to minimize confounding variables. Perform power analyses to determine adequate sample sizes and report attrition rates in flow diagrams .

属性

CAS 编号 |

76741-90-7 |

|---|---|

分子式 |

C14H23N3O4S |

分子量 |

329.42 g/mol |

IUPAC 名称 |

(2S,5R,6R)-6-[(2-amino-2-ethylbutanoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C14H23N3O4S/c1-5-14(15,6-2)12(21)16-7-9(18)17-8(11(19)20)13(3,4)22-10(7)17/h7-8,10H,5-6,15H2,1-4H3,(H,16,21)(H,19,20)/t7-,8+,10-/m1/s1 |

InChI 键 |

PKRSLCQCJJKZFT-KHQFGBGNSA-N |

SMILES |

CCC(CC)(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O)N |

手性 SMILES |

CCC(CC)(C(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)O)N |

规范 SMILES |

CCC(CC)(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O)N |

Key on ui other cas no. |

76741-90-7 |

同义词 |

alpha-ethyl alpha-aminopropylpenicillin |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。